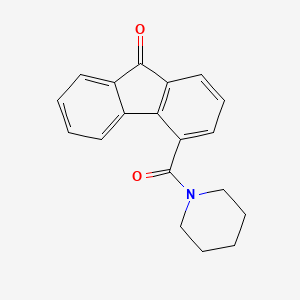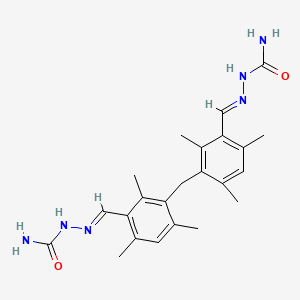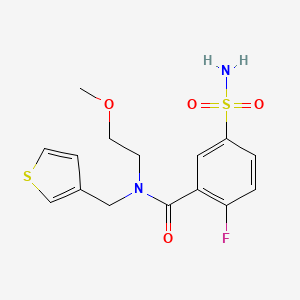
4-(1-piperidinylcarbonyl)-9H-fluoren-9-one
Overview
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, involving various functional groups . For example, the compound 1-Azepanyl [4- (1-piperidinylcarbonyl)-1-piperazinScientific Research Applications
Synthesis and Chemical Properties
- Fluorene derivatives, including 4-(1-piperidinylcarbonyl)-9H-fluoren-9-one, are utilized in the synthesis of complex compounds. For instance, piperidinium 9H-fluorene-9-carbodithioate has been used to prepare gold complexes with the fluoren-9-ylidene)methanedithiolato ligand, indicating its role in synthesizing luminescent and charge-transfer compounds (Vicente et al., 2004).
- These fluorene derivatives have been found to play a role in the first isolation and characterization of gem-enedithiol, showcasing their significance in advancing chemical research (Vicente et al., 2004).
Photoluminescence and Charge-Transfer
- Some fluorene derivatives exhibit photoluminescent properties at low temperatures. This aspect is particularly important in the development of materials with specific optical properties (Vicente et al., 2004).
Applications in Organic Synthesis
- Fluorene compounds are also utilized in organic synthesis. For example, the synthesis of 9-(2′,5′-dimethyl-4′-pyridyl)fluorene from fluorene demonstrates the versatility of these compounds in creating new chemical structures (Prostakov et al., 1978).
- The creation of 4-aroyl-fluoren-9-ones through the ring transformation of triarylpyrylium salts with indan-1,3-dione highlights the chemical reactivity and potential applications of fluorene derivatives in diverse synthetic routes (Zimmermann et al., 1991).
Sensing and Detection Applications
- Certain fluorene compounds have been synthesized for sensing applications, like detecting nitro compounds, metal cations, and amino acids. This indicates the potential of fluorene derivatives in developing sensitive and selective sensors for various applications (Han et al., 2020).
Photocatalysis
- Fluorene derivatives like 9-fluorenone have been used as photocatalysts for the oxidation of alcohols and oxygenation of tertiary amines, demonstrating their application in green chemistry and photocatalytic processes (Zhang et al., 2020).
properties
IUPAC Name |
4-(piperidine-1-carbonyl)fluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-14-8-3-2-7-13(14)17-15(18)9-6-10-16(17)19(22)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLORUUCUTYQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5608433.png)

![methyl 3-{7-methyl-3-[(4-methylphenyl)thio]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)


![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)
![N-(4-{[4-(diethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5608474.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-phenyl-1,3-thiazol-2-yl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5608476.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5608484.png)
![N-1H-benzimidazol-2-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608486.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate](/img/structure/B5608487.png)
![2-ethyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5608491.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5608496.png)
